molecular formula C28H26N2O4 B1333999 (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid CAS No. 917099-01-5

(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid

Cat. No.: B1333999
CAS No.: 917099-01-5
M. Wt: 454.5 g/mol
InChI Key: UOWIRRUTUJSIFI-LJQANCHMSA-N
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Description

(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and an indole moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Indole Introduction: The indole moiety is introduced through a coupling reaction, often using a reagent like indole-3-acetic acid.

    Final Assembly: The protected amino acid is then coupled with the indole derivative under peptide coupling conditions, typically using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid undergoes several types of chemical reactions:

    Oxidation: The indole moiety can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.

    Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Piperidine is commonly used to remove the Fmoc group.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Various oxidized indole derivatives.

    Reduction: The free amino acid without the Fmoc group.

    Substitution: Functionalized indole derivatives with different substituents on the indole ring.

Scientific Research Applications

(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Biological Studies: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industrial Applications: Used in the production of specialized polymers and materials.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: Other amino acids protected with the Fmoc group.

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan.

Uniqueness

    Fmoc Protection: The use of the Fmoc group provides a unique advantage in peptide synthesis due to its stability and ease of removal.

    Indole Moiety: The presence of the indole ring offers additional functionalization possibilities, making it versatile for various applications.

This detailed article provides a comprehensive overview of (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(1H-indol-3-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c31-27(32)14-13-19(15-18-16-29-26-12-6-5-7-20(18)26)30-28(33)34-17-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-12,16,19,25,29H,13-15,17H2,(H,30,33)(H,31,32)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWIRRUTUJSIFI-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)CC4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)O)CC4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917099-01-5
Record name (R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid
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